3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 860787-36-6
VCID: VC4666597
InChI: InChI=1S/C12H13FN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17)
SMILES: CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)C
Molecular Formula: C12H13FN2O2
Molecular Weight: 236.246

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione

CAS No.: 860787-36-6

Cat. No.: VC4666597

Molecular Formula: C12H13FN2O2

Molecular Weight: 236.246

* For research use only. Not for human or veterinary use.

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione - 860787-36-6

Specification

CAS No. 860787-36-6
Molecular Formula C12H13FN2O2
Molecular Weight 236.246
IUPAC Name 3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Standard InChI InChI=1S/C12H13FN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17)
Standard InChI Key SGWGCWDDLGZBFI-UHFFFAOYSA-N
SMILES CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, reflects its core structure: a five-membered imidazolidinedione ring (hydantoin) with a 4-fluorobenzyl substituent at position 3 and two methyl groups at position 5. Key physicochemical properties are summarized below:

PropertyValue/DescriptionSource
Molecular formulaC₁₂H₁₃FN₂O₂Calculated
Molecular weight236.24 g/molCalculated
SMILESCC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)CDerived
InChI KeySGWGCWDDLGZBFI-UHFFFAOYSA-NDerived

The fluorine atom on the benzyl group enhances electronegativity, potentially influencing binding interactions in biological systems. The dimethyl groups at position 5 contribute to steric hindrance, which may affect reactivity and conformational stability .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 5,5-dimethylhydantoin and 4-fluorobenzyl chloride under basic conditions. A typical procedure involves:

  • Dissolving 5,5-dimethylhydantoin in a polar aprotic solvent (e.g., dimethylformamide).

  • Adding 4-fluorobenzyl chloride and a base (e.g., potassium carbonate) to facilitate the substitution reaction.

  • Refluxing the mixture at 80–100°C for 12–24 hours.

  • Isolating the product via crystallization or column chromatography .

This method mirrors protocols used for analogous hydantoin derivatives, achieving moderate yields (40–60%). Scalable production employs continuous flow reactors to optimize temperature and reaction time .

Industrial Optimization

Industrial processes prioritize cost efficiency and yield:

  • Solvent selection: Dimethyl sulfoxide (DMSO) improves reaction kinetics but requires post-reaction purification.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.

  • Automation: Automated systems control stoichiometry and reduce human error .

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions:

Oxidation

Treatment with hydrogen peroxide or potassium permanganate oxidizes the imidazole ring, yielding hydroxylated or carboxylated derivatives. For example:
C12H13FN2O2+H2O2C12H11FN2O3+2H2O\text{C}_{12}\text{H}_{13}\text{FN}_2\text{O}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_{12}\text{H}_{11}\text{FN}_2\text{O}_3 + 2\text{H}_2\text{O}
Oxidation typically occurs at the α-carbon of the hydantoin ring .

Reduction

Lithium aluminum hydride reduces the carbonyl groups to alcohols, producing:
C12H13FN2O2+4HC12H17FN2O\text{C}_{12}\text{H}_{13}\text{FN}_2\text{O}_2 + 4\text{H} \rightarrow \text{C}_{12}\text{H}_{17}\text{FN}_2\text{O}
This reaction is conducted in anhydrous tetrahydrofuran under nitrogen .

Substitution

The fluorobenzyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) at the meta position relative to fluorine. For instance, nitration with nitric acid yields:
C12H13FN2O2+HNO3C12H12FN3O5+H2O\text{C}_{12}\text{H}_{13}\text{FN}_2\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_{12}\text{H}_{12}\text{FN}_3\text{O}_5 + \text{H}_2\text{O}

Applications in Industry and Academia

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer agents: Fluorinated imidazoles inhibit tyrosine kinases.

  • Anticonvulsants: Hydantoin derivatives modulate sodium channels.

Material Science

Fluorinated imidazoles improve the dielectric properties of polymers used in electronics.

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